

# ASR-490: A Potent Inhibitor of Notch1 Signaling in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**ASR-490** is a novel small molecule inhibitor that demonstrates significant potential in cancer therapy through the targeted downregulation of Notch1 signaling.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **ASR-490**. It details key experimental findings, methodologies, and the underlying signaling pathways affected by this compound. All quantitative data is presented in structured tables for clarity, and complex biological processes are visualized using Graphviz diagrams.

## **Chemical Structure and Properties**

**ASR-490** is a chemically modified derivative of the naturally occurring compound Withaferin A. [1][2][3] Its development was aimed at enhancing bioavailability and therapeutic efficacy while minimizing toxicity.[1][2]



| Property          | Value                                | Source |
|-------------------|--------------------------------------|--------|
| Molecular Formula | C34H41NO7                            | [4]    |
| Molecular Weight  | 575.69 g/mol                         | [4]    |
| CAS Number        | 2690312-67-3                         | [4][5] |
| Target            | Notch1                               | [4][6] |
| Pathway           | Neuronal Signaling; Stem<br>Cell/Wnt | [4]    |

Solubility: **ASR-490** is soluble in various formulations for research purposes. For instance, a clear solution can be achieved at a concentration of ≥ 2.5 mg/mL (4.34 mM) in a mixture of 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline.[5] Another formulation yielding a clear solution at the same concentration involves 10% DMSO and 90% corn oil.[4]

Storage: For long-term storage, **ASR-490** powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month to maintain stability.[7]

## **Biological Activity and Quantitative Data**

**ASR-490** exhibits potent growth-inhibitory and pro-apoptotic effects in various cancer cell lines, primarily by targeting the Notch1 signaling pathway.[1][5][7]

#### **In Vitro Efficacy**

**ASR-490** has demonstrated significant anti-proliferative activity in colorectal and breast cancer cell lines. The half-maximal inhibitory concentrations (IC<sub>50</sub>) are summarized below.



| Cell Line           | Time Point | IC50   | Source    |
|---------------------|------------|--------|-----------|
| HCT116 (Colorectal) | 24 hours   | 750 nM | [4][5][7] |
| HCT116 (Colorectal) | 48 hours   | 600 nM | [4][5][7] |
| SW620 (Colorectal)  | 24 hours   | 1.2 μΜ | [4][5][7] |
| SW620 (Colorectal)  | 48 hours   | 850 nM | [4][5][7] |
| Notch1/HCT116 (C4)  | 24 hours   | 800 nM | [2]       |
| Notch1/HCT116 (C5)  | 24 hours   | 1.1 μΜ | [2]       |

## **In Vivo Efficacy**

Preclinical studies in xenograft mouse models have confirmed the anti-tumor activity of **ASR-490**.

| Animal Model                                                                      | Cancer Type          | Dosing<br>Regimen                                              | Outcome                              | Source |
|-----------------------------------------------------------------------------------|----------------------|----------------------------------------------------------------|--------------------------------------|--------|
| BALB/c athymic nude mice (nu/nu) with pCMV/HCT116 and Notch1/HCT116 xenografts    | Colorectal<br>Cancer | 5 mg/kg;<br>intraperitoneally;<br>thrice a week for<br>4 weeks | Inhibited tumor<br>growth            | [5][7] |
| Xenograft models with ALDH <sup>-</sup> and ALDH <sup>+</sup> breast cancer cells | Breast Cancer        | 25 mg/kg; oral administration                                  | Significantly inhibited tumor growth | [8]    |

## **Mechanism of Action: Notch1 Signaling Inhibition**

**ASR-490** specifically binds to the negative regulatory region (NRR) of the Notch1 receptor.[2] [9] This interaction prevents the proteolytic cleavages required for the activation of Notch1,



thereby inhibiting its downstream signaling cascade.[2] This leads to the downregulation of mesenchymal markers like N-cadherin and β-catenin, and an increase in the epithelial marker E-cadherin, effectively reversing the epithelial-to-mesenchymal transition (EMT) governed by Notch1.[1][2]



Click to download full resolution via product page

ASR-490 inhibits the Notch1 signaling pathway.

## **Experimental Protocols**

The following are summaries of key experimental methodologies used to characterize the activity of **ASR-490**.

#### **Cell Viability Assay**

- Objective: To determine the cytotoxic effect of ASR-490 on cancer cells.
- Method: HCT116 and SW620 cells were treated with varying concentrations of ASR-490 (0-1.6 μM) for 24 and 48 hours. Cell viability was assessed using the MTT assay.[4][10]
- Data Analysis: The IC<sub>50</sub> values were calculated from the dose-response curves.





Click to download full resolution via product page

Workflow for the MTT-based cell viability assay.

# **Apoptosis Analysis**

- Objective: To determine if ASR-490 induces apoptotic cell death.
- Method: HCT116 and SW620 cells were treated with the IC<sub>50</sub> concentration of ASR-490 for 24 hours. Cell lysates were then analyzed by Western blotting for the expression of proapoptotic markers such as Bax and cleaved PARP.[4][5][7]



 Data Analysis: Increased levels of Bax and cleaved PARP indicate the induction of apoptosis.

#### **Western Blot Analysis**

- Objective: To analyze the expression of specific proteins involved in the Notch1 signaling pathway.
- Method: Total RNA was isolated from vehicle- or ASR490-treated cells using TRIzol.[8]
   Protein lysates were prepared, separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., Notch1-NICD, HES1).[8]
- Data Analysis: The intensity of the protein bands was quantified to determine changes in protein expression levels.

#### In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of ASR-490 in a living organism.
- Method: Six- to eight-week-old BALB/c athymic nude mice were subcutaneously injected with HCT116 cells (pCMV/HCT116 or Notch1/HCT116).[7] Once tumors were established, mice were treated with ASR-490 (5 mg/kg, i.p., thrice weekly for 4 weeks) or a vehicle control.[5][7] Tumor volume and weight were monitored throughout the study.
- Data Analysis: Tumor growth curves and final tumor weights were compared between the treated and control groups to assess efficacy.

## **Therapeutic Potential and Future Directions**

ASR-490 has emerged as a promising therapeutic agent for cancers driven by aberrant Notch1 signaling, such as colorectal and breast cancer.[1][2][8] Its ability to overcome Notch1 overexpression and inhibit tumor growth in preclinical models highlights its potential for clinical development.[1][7] Furthermore, studies have shown that ASR-490 can restore chemosensitivity in triple-negative breast cancer, suggesting its potential use in combination therapies.[11] Future research will likely focus on detailed pharmacokinetic and pharmacodynamic studies, as well as toxicology assessments, to pave the way for clinical



trials. The specificity of **ASR-490** for Notch1 over other Notch isoforms is a key advantage that may translate to a favorable safety profile.[1][2][3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASR490, a Small Molecule, Overrides Aberrant Expression of Notch1 in Colorectal Cancer
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. ASR-490 I CAS#: 2690312-67-3 I bioactive compound I InvivoChem [invivochem.com]
- 6. ASR490|CAS |DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [ASR-490: A Potent Inhibitor of Notch1 Signaling in Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14075305#chemical-structure-and-properties-of-asr-490]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com